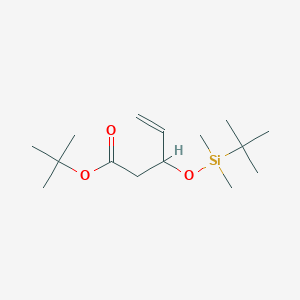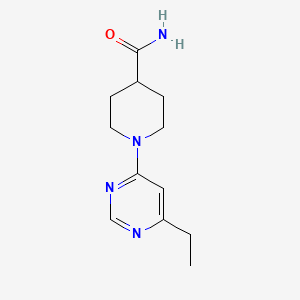![molecular formula C12H11ClF3NS B12224886 1-(3,5-difluorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine](/img/structure/B12224886.png)
1-(3,5-difluorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-difluorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine is a compound of significant interest in the field of organic chemistry. This compound features a unique structure with both fluorinated phenyl and thienyl groups, making it a valuable subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-difluorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine typically involves the reaction of 3,5-difluoroaniline with 5-fluoro-2-thiophenecarboxaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-difluorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The fluorine atoms in the phenyl and thienyl rings can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(3,5-difluorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,5-difluorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-difluorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine
- 1-(3,5-difluorophenyl)-N-[(4-fluoro-2-thienyl)methyl]methanamine
- 1-(3,5-difluorophenyl)-N-[(5-chloro-2-thienyl)methyl]methanamine
Uniqueness
1-(3,5-difluorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of multiple fluorine atoms enhances its stability and lipophilicity, making it a valuable compound for various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C12H11ClF3NS |
|---|---|
Molecular Weight |
293.74 g/mol |
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]-1-(5-fluorothiophen-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C12H10F3NS.ClH/c13-9-3-8(4-10(14)5-9)6-16-7-11-1-2-12(15)17-11;/h1-5,16H,6-7H2;1H |
InChI Key |
BQASVUMROBSRRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)F)CNCC2=CC(=CC(=C2)F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-{[1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B12224807.png)
![2-(Cyclopentylsulfanyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B12224814.png)
![2-{4-[6-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B12224831.png)
![2-(Piperidine-1-carbonyl)-4-{thieno[3,2-d]pyrimidin-4-yl}morpholine](/img/structure/B12224847.png)
![1-(difluoromethyl)-N-[(2,4-dimethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride](/img/structure/B12224855.png)
![3-Tert-butyl-6-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}pyridazine](/img/structure/B12224856.png)
![6,8-Dioxabicyclo[3.2.1]octan-4-one, 2-(1,3-dihydro-1,3-dioxoisoindol-2-yl)-](/img/structure/B12224864.png)
![5-cyclopropyl-N-[(3-methoxyphenyl)methyl]-2-methylpyrazol-3-amine;hydrochloride](/img/structure/B12224865.png)


![4-Methoxy-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B12224874.png)
![2,4-difluoro-N-{2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide](/img/structure/B12224882.png)
![N-[(3,5-difluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12224883.png)

